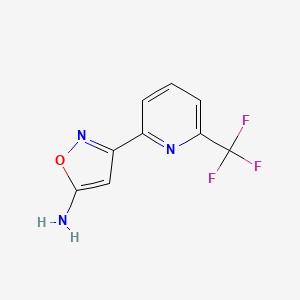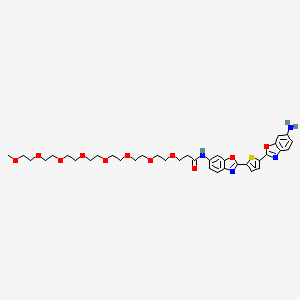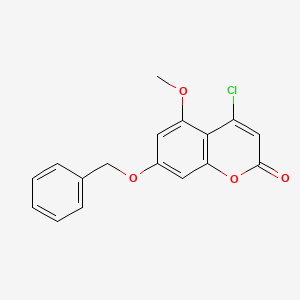
7-(Benzyloxy)-4-chloro-5-methoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-4-chloro-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a benzyloxy group at the 7th position, a chlorine atom at the 4th position, and a methoxy group at the 5th position on the coumarin core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-5-methoxy-2-hydroxybenzaldehyde and benzyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-5-methoxy-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the coumarin core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 7-(Benzyloxy)-4-chloro-5-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
科学的研究の応用
7-(Benzyloxy)-4-chloro-5-methoxycoumarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent probes and dyes for various industrial applications.
作用機序
The mechanism of action of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
7-Hydroxy-4-chloro-5-methoxycoumarin: Similar structure but lacks the benzyloxy group.
7-(Benzyloxy)-4-methylcoumarin: Similar structure but has a methyl group instead of a chlorine atom.
4-Chloro-5-methoxycoumarin: Similar structure but lacks the benzyloxy group.
Uniqueness: 7-(Benzyloxy)-4-chloro-5-methoxycoumarin is unique due to the presence of both the benzyloxy and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and potential biological activities compared to similar compounds.
特性
分子式 |
C17H13ClO4 |
|---|---|
分子量 |
316.7 g/mol |
IUPAC名 |
4-chloro-5-methoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H13ClO4/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9H,10H2,1H3 |
InChIキー |
OKJUZELNBPLDIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=CC(=O)O2)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



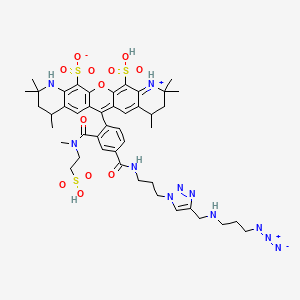

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
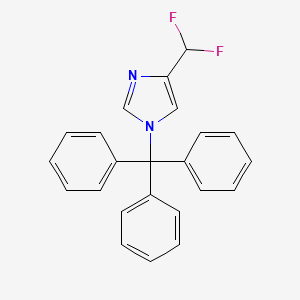
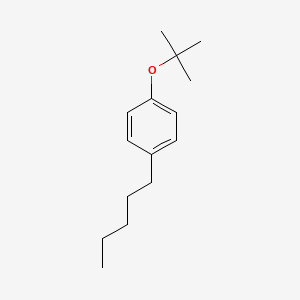
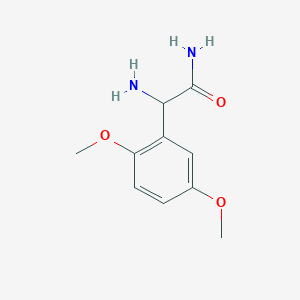

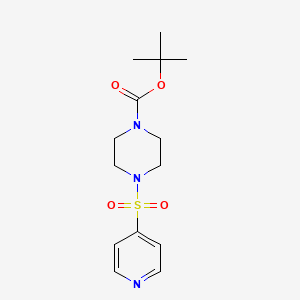
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)

